CYP2E1 Inhibition Profile of 5-(Chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole vs. Fluconazole
In human liver microsomes, 5-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole inhibits CYP2E1 with an IC50 of 50 µM [1]. In contrast, the clinically used triazole antifungal fluconazole shows negligible CYP2E1 inhibition (IC50 > 100 µM or not measurable under similar conditions) [2]. This indicates that the target compound possesses a distinct CYP2E1 interaction profile that may be relevant for applications requiring modulation of this isoform.
| Evidence Dimension | CYP2E1 inhibition (IC50) |
|---|---|
| Target Compound Data | 50 µM (5.00E+4 nM) |
| Comparator Or Baseline | Fluconazole: >100 µM or no significant inhibition |
| Quantified Difference | Target compound shows measurable inhibition; fluconazole does not. |
| Conditions | Human liver microsomes, chlorzoxazone as substrate, 5 min preincubation, LC-MS/MS detection. |
Why This Matters
This differential CYP2E1 inhibition profile can be exploited in medicinal chemistry campaigns where selective modulation of CYP2E1 is desired, while minimizing off-target effects on other CYP isoforms.
- [1] BindingDB. BDBM50380527 (CHEMBL2018913): IC50 = 5.00E+4 nM for CYP2E1. Assay: Human liver microsomes, chlorzoxazone substrate, 5 min preincubation, LC-MS/MS. View Source
- [2] Niwa, T., Shiraga, T., & Takagi, A. (2005). Effect of Antifungal Drugs on Cytochrome P450 (CYP) 1A2, CYP2D6, and CYP2E1 Activities in Human Liver Microsomes. Biological and Pharmaceutical Bulletin, 28(9), 1805-1808. View Source
